![molecular formula C19H20ClN5O3S B2770675 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 905797-61-7](/img/structure/B2770675.png)
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), a sulfanyl group (-SH), and an acetamide group (CH3CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and aromatic rings. The 1,2,4-triazole ring and the phenyl rings could contribute to the compound’s stability and may influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Reactions
The compound is likely involved in synthetic pathways for producing derivatives with potential biological activities. For example, the synthesis of N-substituted sulfanilamide derivatives has been explored for their antibacterial and antifungal activities, suggesting a similar synthetic utility for the compound (Lahtinen et al., 2014). The method involves characterizing sulfanilamide derivatives through various spectroscopic techniques, indicating the potential for developing antimicrobial agents.
Biological Activities
Research on related structures, such as sulfonamide derivatives, has shown a range of biological activities. For instance, novel sulfonamide derivatives have been synthesized and evaluated for cytotoxic activity against cancer cell lines, highlighting the potential for anticancer applications (Ghorab et al., 2015). Another study on thiazolidin-4-one derivatives as antimicrobial agents suggests the compound could also be relevant in developing new treatments against bacterial and fungal infections (Baviskar et al., 2013).
Antioxidant and Antiviral Potential
Compounds with similar structural motifs have been investigated for their antioxidant and antiviral activities. Coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, suggesting that our compound could also exhibit similar properties if structurally related (Chkirate et al., 2019). Moreover, 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have shown potential in reducing viral replication, indicating the possible antiviral applications of the compound (Wujec et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3S/c1-11-4-6-13(9-14(11)20)22-17(26)10-29-19-24-23-18(25(19)21)12-5-7-15(27-2)16(8-12)28-3/h4-9H,10,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAQPNWQVGZRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B2770593.png)
![N-(1-cyanocyclopentyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2770596.png)
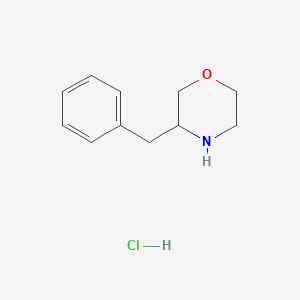
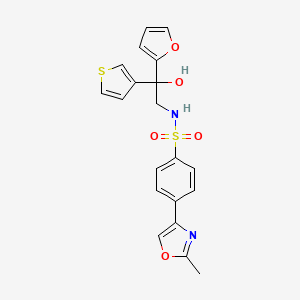
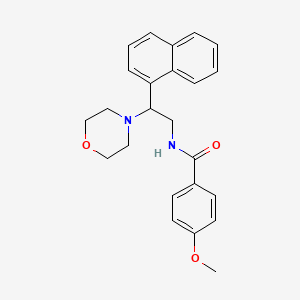
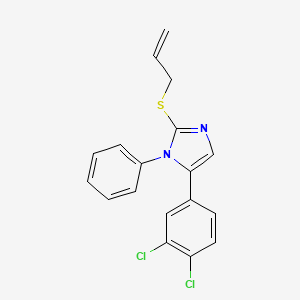
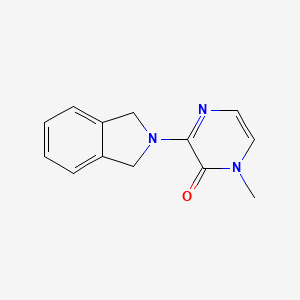
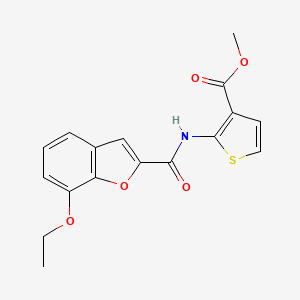
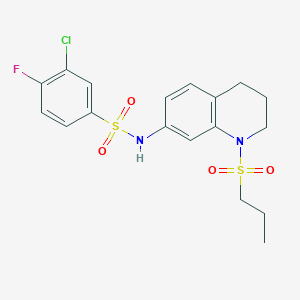
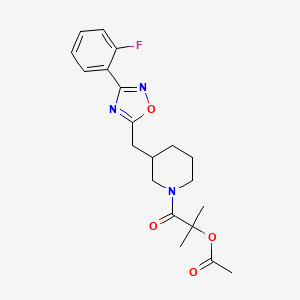
![N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2770608.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxane-4-carboxylic acid](/img/structure/B2770609.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2770610.png)
![3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide](/img/structure/B2770612.png)